molecular formula C13H19NO B11967516 N-Ethyl-ortho-isobutyrotoluidide CAS No. 6932-98-5

N-Ethyl-ortho-isobutyrotoluidide

Cat. No.: B11967516
CAS No.: 6932-98-5
M. Wt: 205.30 g/mol
InChI Key: ILCXMEURTBINDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-ortho-isobutyrotoluidide typically involves the reaction of ortho-isobutyrotoluidide with ethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-ortho-isobutyrotoluidide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Ethyl-ortho-isobutyrotoluidide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-ortho-isobutyrotoluidide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-ortho-isobutyrotoluidide is unique due to its specific ethyl group substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

6932-98-5

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-ethyl-2-methyl-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C13H19NO/c1-5-14(13(15)10(2)3)12-9-7-6-8-11(12)4/h6-10H,5H2,1-4H3

InChI Key

ILCXMEURTBINDK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C(C)C

Origin of Product

United States

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